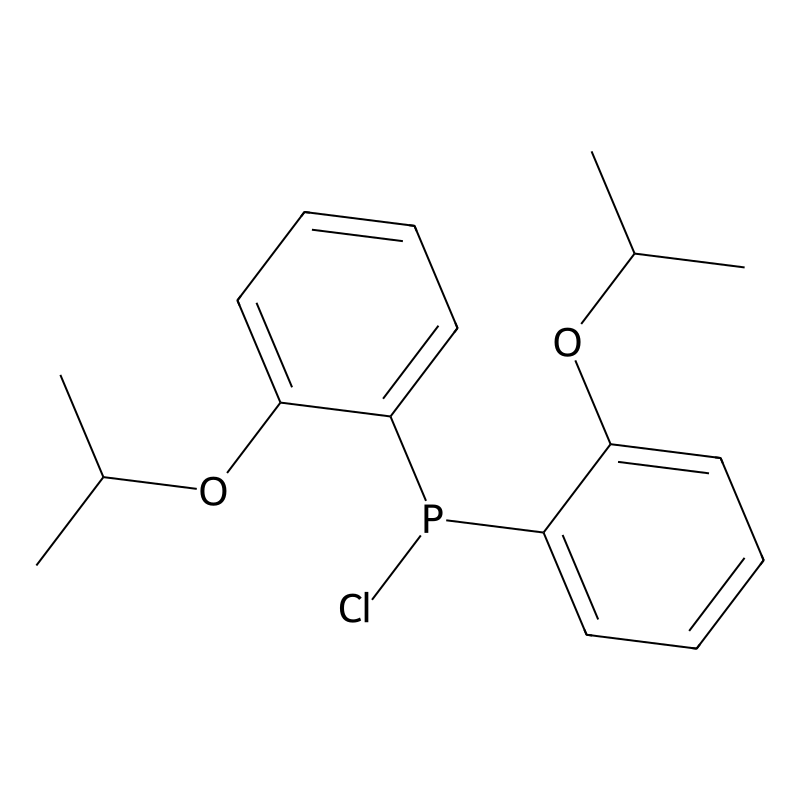

Bis(2-isopropoxyphenyl)chlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Here are some areas of scientific research where Bis(2-isopropoxyphenyl)chlorophosphine is employed:

- Palladium-catalyzed cross-coupling reactions: This class of reactions forms new carbon-carbon bonds between two organic molecules. Bis(2-isopropoxyphenyl)chlorophosphine can be used as a ligand in several types of cross-coupling reactions, including:

These reactions are fundamental tools for organic chemists, enabling the construction of complex organic molecules with desired properties.

- Development of new catalysts: Researchers are constantly exploring new and improved catalysts for organic synthesis. Bis(2-isopropoxyphenyl)chlorophosphine serves as a valuable building block for designing new catalyst systems with enhanced activity, selectivity, or efficiency.

Bis(2-isopropoxyphenyl)chlorophosphine is an organophosphorus compound with the molecular formula CHClOP. This compound features two isopropoxyphenyl groups attached to a phosphorus atom, making it a tertiary phosphine. It is primarily utilized as a ligand in various catalytic reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions. The compound is characterized by its ability to stabilize reactive intermediates and enhance the efficiency of these reactions due to its unique steric and electronic properties.

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

- Coupling Reactions: It serves as a ligand in various cross-coupling reactions, including:

- Buchwald-Hartwig coupling

- Suzuki-Miyaura coupling

- Stille coupling

- Sonogashira coupling

- Negishi coupling

- Heck coupling

The major products formed from these reactions typically include biaryl compounds or other substituted aromatic compounds, depending on the specific reactants used.

The synthesis of bis(2-isopropoxyphenyl)chlorophosphine typically involves the following steps:

- Formation of Grignard Reagent: 2-Isopropoxyphenylmagnesium bromide is prepared.

- Reaction with Phosphorus Trichloride: The Grignard reagent is reacted with phosphorus trichloride under an inert atmosphere (usually nitrogen or argon) to prevent oxidation.

- Refluxing: The reaction mixture is refluxed to facilitate the reaction.

- Purification: The product is purified through distillation or recrystallization.

Industrial production methods mirror these laboratory-scale syntheses but are optimized for larger quantities, often using continuous flow reactors and automated systems for enhanced efficiency and yield .

Bis(2-isopropoxyphenyl)chlorophosphine has several applications across various fields:

- Organic Chemistry: It is widely used in the synthesis of complex organic molecules via cross-coupling reactions.

- Pharmaceutical Development: The compound plays a role in creating drug candidates and bioactive compounds.

- Industrial Chemistry: It is utilized in producing fine chemicals and materials.

Its versatility as a ligand makes it valuable for researchers seeking efficient pathways to synthesize diverse chemical entities .

Studies on bis(2-isopropoxyphenyl)chlorophosphine primarily focus on its interactions as a ligand within catalytic systems. Its ability to coordinate with metal centers enhances the reactivity of the catalytic complex, facilitating the formation of desired products during coupling reactions. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers. Environmental factors such as temperature, pH, and the presence of other chemicals can influence its efficacy and stability during these reactions .

Several compounds exhibit similarities to bis(2-isopropoxyphenyl)chlorophosphine, including:

- Bis(2-methoxyphenyl)phosphine

- (2-Bromophenyl)diphenylphosphine

- 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)

- Di(1-adamantyl)chlorophosphine

Uniqueness

Bis(2-isopropoxyphenyl)chlorophosphine stands out due to its specific structural configuration that imparts distinct steric and electronic properties. These characteristics enhance its effectiveness as a ligand in various coupling reactions compared to similar compounds. Its unique properties contribute to improved reaction efficiency, selectivity, and yield, making it an important tool in synthetic organic chemistry .

Traditional synthetic approaches to bis(2-isopropoxyphenyl)chlorophosphine primarily rely on established organometallic methodologies that have been employed in organophosphorus chemistry for several decades. These classical methods form the foundation upon which modern synthetic strategies have been developed.

Grignard Reagent Methodology

The most widely employed traditional route involves the reaction of 2-isopropoxyphenyl magnesium bromide with phosphorus trichloride under strictly anhydrous conditions [1] [2]. This methodology proceeds through nucleophilic substitution at the phosphorus center, where the Grignard reagent replaces chloride substituents in a stepwise manner. The reaction typically requires temperatures ranging from -78°C to 25°C and yields between 60-85% of the desired chlorophosphine product [1] [2].

The mechanism involves initial coordination of the Grignard reagent to the phosphorus center, followed by chloride elimination. Control of stoichiometry is critical to prevent over-substitution leading to the formation of tris(2-isopropoxyphenyl)phosphine. The reaction must be conducted under rigorous exclusion of moisture and oxygen due to the extreme sensitivity of both reactants and products [3].

Organolithium Approaches

Alternative traditional methods employ 2-isopropoxyphenyl lithium reagents generated through halogen-lithium exchange reactions [4]. These organolithium species exhibit enhanced nucleophilicity compared to their Grignard counterparts, often resulting in improved regioselectivity. The lithium-based approach typically yields 55-80% of the target compound under carefully controlled conditions [4].

The organolithium methodology requires even more stringent anhydrous conditions than Grignard-based approaches due to the increased reactivity and moisture sensitivity of lithium reagents. Temperature control is paramount, with most reactions conducted at -78°C to prevent decomposition and side reactions [5].

Phosphorus Pentachloride Routes

Historical methods have utilized phosphorus pentachloride as a starting material for the direct synthesis of chlorophosphines [6]. This approach involves the thermal reaction of 2-isopropoxyphenol derivatives with phosphorus pentachloride at elevated temperatures (150-200°C). While providing direct access to chlorophosphine products, this method suffers from poor yields (40-70%) and harsh reaction conditions [6].

The phosphorus pentachloride route generates significant quantities of hydrogen chloride as a byproduct, necessitating specialized handling and disposal procedures. The high-temperature requirements also limit functional group tolerance and can lead to decomposition of thermally sensitive substituents [7].

Modern Synthetic Approaches

Contemporary synthetic methodologies have addressed many limitations of traditional routes by employing milder reaction conditions, improved selectivity, and enhanced functional group compatibility. These modern approaches represent significant advances in the field of organophosphorus synthesis.

Phosphine Oxide Reduction Strategies

Modern synthetic approaches increasingly rely on phosphine oxide intermediates as stable, air-tolerant precursors to chlorophosphines [8] [9]. The reduction of bis(2-isopropoxyphenyl)phosphine oxide to the corresponding chlorophosphine can be achieved through various reducing systems, providing yields of 70-95% under mild conditions [8].

Hexachlorodisilane has emerged as a highly effective reducing agent for phosphine oxides, providing excellent stereoselectivity and high conversion rates [10] [11]. The mechanism involves initial coordination of the phosphine oxide to the silicon center, followed by chloride transfer and subsequent reduction of the phosphorus oxidation state [10]. This methodology operates at room temperature and provides exceptionally pure products without requiring extensive purification [8].

Oxalyl chloride in combination with hexachlorodisilane has been developed as a one-pot reduction system that demonstrates remarkable efficiency [12]. The oxalyl chloride serves as an activating agent, converting the phosphine oxide to a more reactive chlorophosphonium intermediate, which is subsequently reduced by hexachlorodisilane [12]. This approach achieves yields of 85-98% and operates under mild conditions (25°C) [8].

Acetyl Chloride Methodologies

Recent innovations have introduced acetyl chloride as a highly effective chlorinating agent for phosphinic acid derivatives [13]. This methodology involves the reaction of bis(2-isopropoxyphenyl)phosphinic acid with acetyl chloride in tetrahydrofuran at temperatures ranging from 25°C to 100°C [13]. The reaction proceeds with excellent conversion rates (59-80%) and demonstrates superior chemoselectivity compared to traditional chlorinating agents [13].

The acetyl chloride approach offers several advantages including room temperature operation, high substrate tolerance, and the generation of acetic acid as the sole byproduct, which can be easily removed under vacuum [13]. The reaction mechanism involves nucleophilic attack of acetyl chloride at the phosphorus center, followed by elimination of acetate to form the desired chlorophosphine [13].

Catalytic Phosphorylation Methods

Advanced catalytic methodologies have been developed that enable the direct construction of phosphorus-carbon bonds through palladium-catalyzed cross-coupling reactions [14]. These approaches utilize pre-activated phosphorus reagents in combination with aryl halides to construct complex organophosphorus frameworks [14]. The catalytic nature of these transformations provides significant advantages in terms of atom economy and waste reduction [14].

Zinc-catalyzed phosphonylation represents another modern approach that enables the selective introduction of phosphorus functionalities under mild conditions [15]. These methodologies utilize zinc complexes to activate phosphonylating reagents, allowing for sequential introduction of organic substituents with high selectivity [15].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of bis(2-isopropoxyphenyl)chlorophosphine requires careful attention to experimental conditions, safety protocols, and analytical characterization. The following techniques represent optimized procedures for small-scale preparation.

Standard Synthetic Protocols

Laboratory preparation typically employs the Grignard methodology as the most reliable and reproducible approach [1]. The procedure involves preparation of 2-isopropoxyphenyl magnesium bromide in dry tetrahydrofuran, followed by dropwise addition to a solution of phosphorus trichloride at -78°C [1]. The reaction mixture is allowed to warm slowly to room temperature over 4-12 hours while maintaining an inert atmosphere [1].

Workup procedures involve careful quenching with degassed water, extraction with dichloromethane, and purification through fractional distillation or recrystallization [1]. The product exhibits a melting point of 53-56°C and can be characterized through phosphorus-31 nuclear magnetic resonance spectroscopy [16].

Analytical Characterization Methods

Phosphorus-31 NMR spectroscopy serves as the primary analytical tool for characterization, providing definitive identification through characteristic chemical shift patterns [16]. The compound exhibits a distinctive singlet in the 31P NMR spectrum, typically appearing around +150 to +180 ppm relative to phosphoric acid [16].

Infrared spectroscopy reveals characteristic phosphorus-chlorine stretching vibrations around 450-500 cm⁻¹, while aromatic carbon-hydrogen stretching appears in the 3000-3100 cm⁻¹ region [16]. Mass spectrometry provides molecular ion confirmation at m/z 336.79, consistent with the molecular formula C₁₈H₂₂ClO₂P [16].

Purification Methods

Effective purification of bis(2-isopropoxyphenyl)chlorophosphine is essential for obtaining high-quality products suitable for further synthetic applications. The choice of purification method depends on the scale of synthesis, required purity level, and available equipment.

Distillation Techniques

Fractional distillation represents the most widely employed purification method for chlorophosphines due to their favorable volatility characteristics [18]. The compound can be purified through careful fractional distillation under reduced pressure, with collection of fractions boiling within a narrow temperature range corresponding to the pure material [18].

Kugelrohr distillation provides an alternative approach particularly suitable for small-scale laboratory preparations [19]. This technique offers excellent control over distillation conditions and minimizes thermal decomposition through short residence times and efficient heat transfer [19]. Purification through Kugelrohr distillation typically achieves purities of 95-98% [19].

Vacuum distillation enables purification at reduced temperatures, minimizing thermal stress and preventing decomposition of sensitive functional groups [18]. This technique is particularly valuable for compounds that exhibit thermal instability at atmospheric pressure [18].

Crystallization Methods

Recrystallization from appropriate solvent systems provides an alternative purification approach, particularly for solid derivatives or when high-purity crystals are required [4]. The choice of solvent system is critical, with dichloromethane-hexane mixtures commonly employed at reduced temperatures [4].

Crystallization from mixed solvents enables fine-tuning of solubility characteristics to achieve optimal purification efficiency [4]. The temperature-dependent solubility in mixed solvent systems allows for selective crystallization of the desired product while leaving impurities in solution [4].

Chromatographic Purification

Column chromatography on silica gel provides excellent separation of structural isomers and closely related impurities [20]. However, the basic nature of phosphines can lead to decomposition on acidic silica gel, necessitating the use of neutralized or basic stationary phases [20].

Flash chromatography offers rapid purification with high resolution, particularly useful for removing organometallic byproducts and unreacted starting materials [20]. The technique requires careful optimization of mobile phase composition to achieve optimal separation while maintaining product stability [20].

Industrial Production Considerations

The industrial-scale production of bis(2-isopropoxyphenyl)chlorophosphine requires comprehensive evaluation of economic, safety, and environmental factors. Manufacturing considerations extend beyond laboratory-scale synthesis to encompass process optimization, waste management, and regulatory compliance.

Process Economics and Scale-Up

Raw material costs represent a significant factor in industrial production economics [21]. Traditional Grignard-based approaches require expensive anhydrous solvents and metallic magnesium, while modern reduction methods may utilize costly reducing agents such as hexachlorodisilane [21]. Process optimization must balance material costs against productivity and yield considerations [22].

Capital equipment requirements vary significantly between synthetic methodologies [23]. Traditional organometallic approaches require standard reaction vessels with inert atmosphere capabilities, while modern catalytic methods may necessitate specialized reactor designs and advanced process control systems [23]. The scalability of purification methods also influences equipment selection, with continuous distillation systems preferred for large-scale operations [23].

Energy consumption analysis reveals significant differences between synthetic approaches [24]. Traditional low-temperature methods require substantial cooling capacity, while modern room-temperature processes offer improved energy efficiency [24]. Heat integration strategies can further optimize energy utilization through recovery and reuse of process heat streams [24].

Quality Control and Process Optimization

Quality control systems must ensure consistent product purity and performance characteristics throughout large-scale production [22]. Statistical process control methods enable real-time monitoring of critical process parameters and product quality attributes [22]. Automated analytical systems provide rapid feedback for process adjustment and optimization [22].

Process optimization through experimental design methodologies enables systematic improvement of yield, selectivity, and efficiency [27]. Response surface methodology and statistical analysis identify optimal operating conditions while minimizing experimental effort [27]. Continuous improvement programs ensure ongoing enhancement of process performance and economic viability [27].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for bis(2-isopropoxyphenyl)chlorophosphine represents a critical advancement in organophosphorus chemistry. Green chemistry principles provide a framework for designing processes that minimize environmental impact while maintaining synthetic efficiency.

Atom Economy and Waste Reduction

Catalytic methodologies demonstrate superior atom economy compared to stoichiometric approaches by minimizing the formation of byproducts [15]. Zinc-catalyzed phosphonylation reactions achieve high selectivity while utilizing mild reaction conditions and generating minimal waste [15]. The catalytic nature of these transformations reduces the stoichiometric burden of expensive reagents [15].

Solvent-free reactions eliminate the need for organic solvents, reducing both environmental impact and processing costs [24]. Mechanochemical approaches enable solid-state transformations without solvents, providing access to organophosphorus compounds through environmentally benign pathways [24]. These methodologies demonstrate particular promise for large-scale applications where solvent recovery and disposal represent significant cost factors [24].

Recyclable reagent systems enable multiple use cycles of expensive catalysts and reagents [28]. Supported catalyst systems facilitate easy separation and reuse, while maintaining high activity and selectivity [28]. The development of recyclable phosphine oxide reduction systems enables closing of the phosphorus cycle, converting waste materials back into useful synthetic intermediates [28].

Alternative Synthetic Pathways

Biocatalytic approaches utilize enzymatic systems to achieve selective transformations under mild conditions [29]. While limited examples exist for organophosphorus synthesis, ongoing research explores the potential of engineered enzymes for selective phosphorus-carbon bond formation [29]. These methodologies offer exceptional selectivity and operate under environmentally benign conditions [29].

Electrochemical synthesis provides direct access to organophosphorus compounds through controlled electron transfer processes [21]. These methods eliminate the need for chemical reducing agents while enabling precise control over oxidation states [21]. Electrochemical approaches demonstrate particular promise for phosphine oxide reduction and chlorophosphine synthesis [9].

Flow chemistry methodologies enable continuous processing with improved safety, selectivity, and efficiency [30]. Continuous flow reactors provide excellent heat and mass transfer characteristics, enabling precise control over reaction conditions [30]. The inherent safety advantages of flow systems make them particularly attractive for handling toxic and reactive organophosphorus intermediates [30].

Sustainable Resource Utilization

Phosphorus recovery and recycling strategies address the critical nature of phosphorus as a finite resource [25]. Industrial phosphorus recycling programs enable recovery of phosphorus from waste streams, reducing dependence on mined phosphate rock [25]. The development of closed-loop phosphorus cycles represents a fundamental requirement for sustainable organophosphorus chemistry [25].

Renewable feedstock utilization explores the use of bio-based starting materials for organophosphorus synthesis [29]. While challenging due to the inorganic nature of phosphorus, research continues into biomass-derived carbon frameworks that can be functionalized with phosphorus-containing groups [29]. These approaches offer potential pathways toward truly sustainable organophosphorus chemistry [29].

Energy efficiency optimization through process intensification and integration reduces the overall energy footprint of synthetic processes [31]. Heat integration, reaction coupling, and process optimization contribute to improved sustainability metrics while maintaining economic viability [31]. The implementation of renewable energy sources further enhances the environmental profile of industrial phosphorus chemistry [31].